(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-16(22-18(24)10-9-15-8-5-11-25-15)12-17-20(21-13)26-19(23-17)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUILKLYWPFPL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide, identified by its CAS number 2035021-70-4, is a heterocyclic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide is , with a molecular weight of 345.4 g/mol. The compound features a furan ring and an oxazolo[5,4-b]pyridine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that (E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide exhibits significant biological activity across various assays:
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it demonstrated potent inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and certain Gram-negative bacteria.
- In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity :
- Cytotoxicity :
-
Mechanisms of Action :
- Molecular docking studies have elucidated the binding interactions of the compound with key bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions that could inhibit bacterial growth effectively .
- The presence of hydrogen bonds and π–π stacking interactions enhances the stability of these complexes, contributing to the compound's biological efficacy .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various derivatives, (E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide was tested alongside other compounds. Results indicated that this compound had one of the lowest MIC values among the tested derivatives, highlighting its potential as a lead compound for developing new antibiotics.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 3f | >10 | Various Gram-negatives |
Study 2: Cytotoxicity Assessment
A cytotoxicity study assessed the effects of (E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide on HaCat cells using MTT assays.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 50 | 15 |
The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Aryl Group Substitution (Furan vs. Thiophene): Replacing furan with thiophene (e.g., PAM-2 vs. DM497) increases electron density and hydrophobicity, enhancing CaV2.2 channel inhibition and antinociceptive potency . Furan-based compounds like PAM-2 exhibit stronger α7 nAChR modulation, likely due to optimal π-π stacking with receptor residues .
However, this may reduce solubility . Methylation of the nitrogen (DM490) diminishes antinociceptive activity, suggesting steric hindrance or altered hydrogen-bonding capacity .
Biological Target Diversity :
- Sortase A inhibitors (e.g., 27a) prioritize morpholine or benzamide substituents for enzyme active-site binding , whereas the target compound’s oxazolo-pyridine group may occupy distinct hydrophobic pockets.
- NSP13 inhibitors require sulfonamide or purine derivatives for viral helicase inhibition , indicating divergent structure-activity relationships compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
